molecular formula C11H12N2O3 B1402063 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde CAS No. 1779119-24-2

4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B1402063
M. Wt: 220.22 g/mol
InChI Key: BAFXYDGKSUGBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a compound characterized by its pyrrolidino and benzaldehyde functional groups . It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals, offering a versatile platform for the introduction of the pyrrolidino moiety into different molecules .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a versatile scaffold used widely by medicinal chemists . It allows a greater chance of generating structural diversity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Safety And Hazards

4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity upon single exposure (Category 3) .

properties

IUPAC Name

4-nitro-2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-9-3-4-10(13(15)16)7-11(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFXYDGKSUGBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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